molecular formula C16H14F3N5O5S B11474255 methyl 4-morpholino-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 885440-18-6

methyl 4-morpholino-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11474255
CAS No.: 885440-18-6
M. Wt: 445.4 g/mol
InChI Key: FDUXMQIHPKKHBF-UHFFFAOYSA-N
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Description

Methyl 4-morpholino-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex heterocyclic compound with a mouthful of a name! Let’s break it down:

  • Structure: : The compound consists of a triazino-benzothiazole core, with a morpholine ring, a nitro group, and a trifluoromethyl group attached. The carboxylate group completes the structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials under specific reaction conditions. Unfortunately, detailed step-by-step procedures are proprietary or not widely available in the literature.

Industrial Production:: Industrial-scale production methods typically involve efficient and scalable processes. specifics regarding large-scale synthesis are often confidential due to commercial interests.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The nitro group suggests potential redox chemistry, making it susceptible to reduction.

    Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: These may include reducing agents (e.g., hydrazine), nucleophiles (e.g., amines), and catalysts (e.g., palladium-based systems).

Major Products:: The exact products formed during reactions with this compound depend on the specific reaction conditions. Isolation and characterization of intermediates and final products are essential for understanding its reactivity.

Scientific Research Applications

Chemistry::

    Catalysis: Researchers explore its potential as a ligand in transition metal-catalyzed reactions.

    Materials Science: Investigations into its use in organic electronics, polymers, and supramolecular assemblies.

Biology and Medicine::

    Drug Discovery: Screening for biological activity against specific targets (e.g., enzymes, receptors).

    Anticancer Properties: Some derivatives exhibit promising anticancer effects.

    Anti-Inflammatory and Analgesic Activities: Similar compounds have shown potential.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related heterocyclic structures. Its uniqueness lies in the combination of the triazino-benzothiazole scaffold with the morpholine and trifluoromethyl substituents.

Properties

CAS No.

885440-18-6

Molecular Formula

C16H14F3N5O5S

Molecular Weight

445.4 g/mol

IUPAC Name

methyl 4-morpholin-4-yl-8-nitro-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C16H14F3N5O5S/c1-28-12(25)15(16(17,18)19)20-13(22-4-6-29-7-5-22)23-10-3-2-9(24(26)27)8-11(10)30-14(23)21-15/h2-3,8H,4-7H2,1H3

InChI Key

FDUXMQIHPKKHBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(N=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])SC2=N1)N4CCOCC4)C(F)(F)F

Origin of Product

United States

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